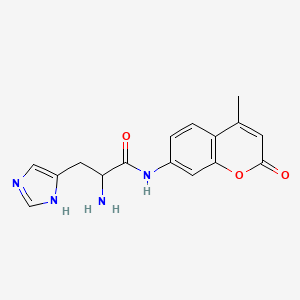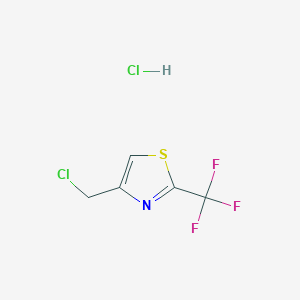
4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride is a chemical compound that features a thiazole ring substituted with chloromethyl and trifluoromethyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride typically involves the reaction of 2-(trifluoromethyl)thiazole with chloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction. Common chloromethylating agents include chloromethyl methyl ether and paraformaldehyde with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, and thiols in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride
- Trifluoromethyl ketones
- Trifluoromethylated heterocyclic compounds
Uniqueness
4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride is unique due to the combination of chloromethyl and trifluoromethyl groups on the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other trifluoromethylated compounds. The presence of both electron-withdrawing and electron-donating groups on the thiazole ring allows for versatile chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C5H4Cl2F3NS |
|---|---|
Peso molecular |
238.06 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C5H3ClF3NS.ClH/c6-1-3-2-11-4(10-3)5(7,8)9;/h2H,1H2;1H |
Clave InChI |
UMPNYXRVKDNDCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)C(F)(F)F)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)
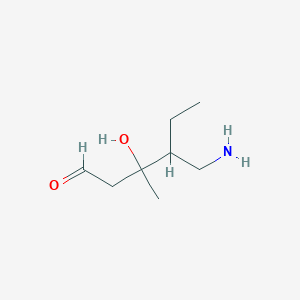
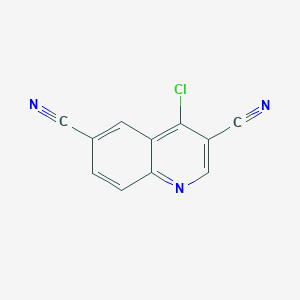
![N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651843.png)
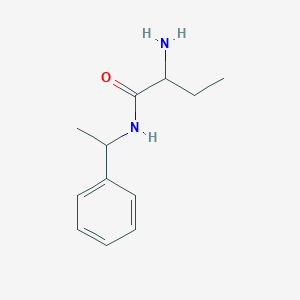


![Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/structure/B13651862.png)
![5-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13651867.png)
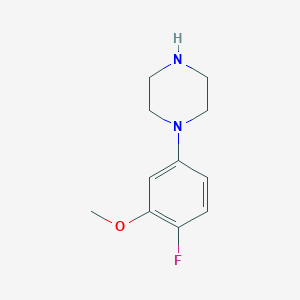
![4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13651879.png)
![(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B13651889.png)
